An In-depth Technical Guide to Fmoc-Thr-OH: Properties, Synthesis, and Biological Relevance
An In-depth Technical Guide to Fmoc-Thr-OH: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-L-threonine (Fmoc-Thr-OH) is a cornerstone amino acid derivative for the synthesis of peptides and proteins. Its strategic use in solid-phase peptide synthesis (SPPS) has enabled the creation of complex biomolecules for a wide range of applications in research, diagnostics, and therapeutics. The Fmoc protecting group, cleavable under mild basic conditions, allows for an orthogonal synthesis strategy in conjunction with acid-labile side-chain protecting groups. This technical guide provides a comprehensive overview of the chemical and physical properties of Fmoc-Thr-OH, detailed experimental protocols for its application, and insights into the biological significance of threonine-containing peptides.
Core Chemical and Physical Properties
Fmoc-Thr-OH is a white to off-white crystalline powder. A thorough understanding of its physicochemical properties is essential for its effective use in the laboratory.
| Property | Value |
| IUPAC Name | (2S,3R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-hydroxybutanoic acid |
| CAS Number | 73731-37-0[1] |
| Molecular Formula | C₁₉H₁₉NO₅[1] |
| Molecular Weight | 341.36 g/mol [1] |
| Melting Point | 90-115 °C[1] |
| Appearance | White to off-white solid/powder[1] |
| SMILES | C--INVALID-LINK--O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13">C@HO |
| InChI Key | OYULCCKKLJPNPU-GTNSWQLSSA-N |
Solubility Data
The solubility of Fmoc-Thr-OH is a critical parameter for ensuring efficient coupling reactions in SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences.[2]
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Dimethylformamide (DMF) | "clearly soluble" | ~170 mM | Based on 1 mmole (341.36 mg) in 2 mL of DMF. |
| Dimethyl sulfoxide (B87167) (DMSO) | 175 mg/mL | ~512 mM | Ultrasonic assistance may be required.[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of Fmoc-Thr-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded in deuterated solvents such as DMSO-d₆.
¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts and Coupling Constants
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~12.7 | br s | - | COOH |
| 7.89 | d | 7.5 | 2H, Fmoc (H4, H5) |
| 7.72 | t | 7.0 | 2H, Fmoc (H1, H8) |
| 7.61 | d | 8.0 | 1H, NH |
| 7.42 | t | 7.4 | 2H, Fmoc (H2, H7) |
| 7.33 | t | 7.4 | 2H, Fmoc (H3, H6) |
| 4.30 - 4.20 | m | - | 3H, Fmoc-CH, Fmoc-CH₂ |
| 4.10 | m | - | 1H, α-CH |
| 3.95 | m | - | 1H, β-CH |
| 1.15 | d | 6.3 | 3H, γ-CH₃ |
¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C=O (Carboxylic Acid) |
| 156.5 | C=O (Fmoc Urethane) |
| 143.8, 140.7 | Quaternary C (Fmoc) |
| 127.6, 127.0, 125.3, 120.1 | Aromatic CH (Fmoc) |
| 67.2 | β-C |
| 65.6 | Fmoc-CH₂ |
| 58.8 | α-C |
| 46.7 | Fmoc-CH |
| 20.2 | γ-C |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy helps to identify the key functional groups present in the Fmoc-Thr-OH molecule.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 3500 | O-H (Alcohol) | Broad peak, hydrogen-bonded |
| ~3300 | N-H (Amine) | Stretching vibration |
| ~3050 | C-H (Aromatic) | Stretching vibrations |
| 2800 - 3000 | C-H (Aliphatic) | Stretching vibrations |
| 1720 - 1740 | C=O (Carboxylic Acid) | Stretching vibration |
| 1690 - 1710 | C=O (Urethane) | Stretching vibration |
Experimental Protocols
Determination of Solubility
This protocol outlines a general method for the experimental determination of the solubility of Fmoc-Thr-OH in a given solvent.
Caption: Experimental workflow for determining the solubility of Fmoc-Thr-OH.
Solid-Phase Peptide Synthesis (SPPS)
The following protocols outline the standard procedures for the incorporation of Fmoc-Thr-OH into a growing peptide chain using SPPS.
1. Resin Preparation and Swelling
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Place the desired amount of resin (e.g., Wang or Rink Amide resin) in a reaction vessel.
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Wash the resin three times with N,N-Dimethylformamide (DMF).
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Swell the resin in DMF for at least 30 minutes to ensure optimal reaction conditions.[1]
2. Fmoc Deprotection This step removes the Fmoc group from the N-terminus of the resin-bound amino acid or peptide.
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Reagent: 20% (v/v) piperidine (B6355638) in DMF.
-
Procedure:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
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Agitate the mixture at room temperature for 2-5 minutes.[1]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-20 minutes to ensure complete deprotection.[1]
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
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3. Fmoc-Thr-OH Coupling (using HBTU/DIPEA) This protocol describes the activation of Fmoc-Thr-OH and its subsequent coupling to the free amine on the resin.
-
Reagents:
-
Fmoc-Thr-OH (3-5 equivalents relative to resin loading)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (6 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve Fmoc-Thr-OH and HBTU in DMF.
-
Add DIPEA to the solution and pre-activate for 1-5 minutes.
-
Add the activated Fmoc-Thr-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes.[1]
-
Monitor the completion of the reaction using a qualitative method such as the Kaiser test.
-
Drain the coupling solution and wash the resin with DMF to remove excess reagents and byproducts.
-
Caption: A single cycle of Fmoc-SPPS for the addition of Fmoc-Thr-OH.
4. Cleavage from Resin and Final Deprotection Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed.
-
Reagents (Cleavage Cocktail): A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as Triisopropylsilane (TIS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.[1]
-
Procedure:
-
Wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the dry resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Biological Relevance of Threonine-Containing Peptides
Threonine is an essential amino acid with a hydroxyl group that can be a site for post-translational modifications, most notably phosphorylation. Threonine phosphorylation is a critical event in many cellular signaling cascades, regulating processes such as cell proliferation, differentiation, and survival.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that controls a wide variety of cellular processes. A central feature of this pathway is the sequential phosphorylation of kinases, including the phosphorylation of threonine and tyrosine residues in ERK by its upstream kinase, MEK.[4] The synthesis of threonine-containing peptides, particularly those that are phosphorylated, is crucial for studying the kinetics and substrate specificity of kinases and phosphatases within this and other signaling pathways.
Caption: The MAPK/ERK signaling pathway, highlighting key serine/threonine phosphorylation events.
Safety and Handling
Fmoc-Thr-OH is not classified as a hazardous substance, but standard laboratory safety precautions should be followed.[5]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[5]
-
Handling: Handle in a well-ventilated area to minimize dust inhalation. Use a spatula for dispensing.[5]
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with soap and water.[5]
-
Eye Contact: Flush with water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Store in a cool, dry place.
Conclusion
Fmoc-Thr-OH is an indispensable reagent in the field of peptide synthesis. A comprehensive understanding of its chemical and physical properties, coupled with the application of robust experimental protocols, is paramount for the successful synthesis of high-purity peptides. The ability to incorporate threonine into synthetic peptides allows researchers to probe fundamental biological processes, such as cellular signaling, and to develop novel peptide-based therapeutics and diagnostics. This guide serves as a valuable resource for scientists and professionals engaged in the exciting and ever-evolving field of peptide chemistry and drug development.
